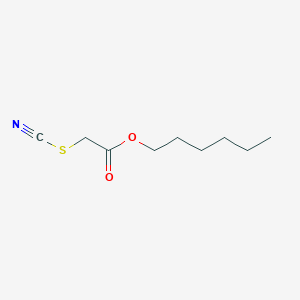
2-(p-Chlorophenylthio)ethanol
Descripción general
Descripción
Synthesis Analysis The synthesis of 2-(p-Chlorophenylthio)ethanol involves esterification and reduction processes, starting from 2-(p-chlorophenyl)acetic acid. The procedure yields over 95% of the target compound under optimized conditions, such as room temperature esterification for 3 hours followed by reduction at 75°C for 5 hours (Yang Lirong, 2007).
Molecular Structure Analysis The molecular structure of 2-(p-Chlorophenylthio)ethanol has been characterized using 1H NMR and MS, confirming the successful synthesis and purity of the compound. Detailed structural analysis can provide insights into its reactivity and properties (Yang Lirong, 2007).
Chemical Reactions and Properties 2-(p-Chlorophenylthio)ethanol participates in various chemical reactions, including oxidation, where its metabolite, 2,2-bis(p-chlorophenyl)ethanol, can be oxidized by alcohol dehydrogenase, demonstrating its reactivity and potential in synthetic pathways (J. E. Suggs et al., 1970).
Physical Properties Analysis While specific details on the physical properties of 2-(p-Chlorophenylthio)ethanol are not directly provided, the synthesis and structural characterization studies suggest it is a solid at room temperature, with specific melting and boiling points that can be deduced from its synthesis and purification conditions (Yang Lirong, 2007).
Chemical Properties Analysis The chemical properties of 2-(p-Chlorophenylthio)ethanol, such as reactivity towards esterification and reduction, as well as its behavior in oxidation reactions, highlight its versatility as a synthetic intermediate. Its reactivity profile suggests it can be used in the synthesis of a wide range of chemical compounds (J. E. Suggs et al., 1970).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Pharmaceutical Intermediates : The compound serves as a key intermediate in the synthesis of pharmaceuticals. For instance, it is used in the efficient synthesis of (S)-1-(2-chlorophenyl)ethanol, a crucial intermediate for relieving asthma symptoms, using the fungus Alternaria alternata for biocatalysis (Kurbanoğlu et al., 2009). Similarly, it is instrumental in synthesizing (R)-2-Chloro-1-(3-chlorophenyl)ethanol, another pharmaceutical intermediate, using Candida ontarioensis (Ni et al., 2012).
DDT Metabolism Studies : It is used as a substrate for studying DDT metabolism. Specifically, the oxidation of 2,2-bis(p-chlorophenyl)ethanol, a metabolite of DDT, has been observed using crystalline liver alcohol dehydrogenase (Suggs et al., 1970).
Environmental Applications : Its dechlorination and detoxification are essential for reducing the toxicity of wastewater from pharmaceutical manufacturing. A study demonstrated the effective dechlorination of 1-(2-chlorophenyl)ethanol to a less toxic form using Pd/Fe bimetal, indicating its use in enhancing wastewater treatment performance (Zhou et al., 2010).
Biocatalysis in Drug Synthesis : The compound is a vital chiral intermediate for synthesizing Ticagrelor, an acute coronary syndrome treatment. The enzymatic process for its preparation has been optimized, demonstrating its role in greener and more efficient drug production (Guo et al., 2017).
Role in Neuroscience Research : Studies have shown that administration of p-chlorophenylalanine, which affects brain serotonin levels, can alter ethanol-related behaviors in rats, indicating its role in understanding neurochemical pathways (Schechter, 1973).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIWVLZQIJUIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158808 | |
| Record name | 2-(p-Chlorophenylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Chlorophenylthio)ethanol | |
CAS RN |
13457-98-2 | |
| Record name | 2-[(4-Chlorophenyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13457-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Chlorophenylthio)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013457982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13457-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 13457-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(p-Chlorophenylthio)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-chlorophenylthio)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-CHLOROPHENYLTHIO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7N4BK32LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)





